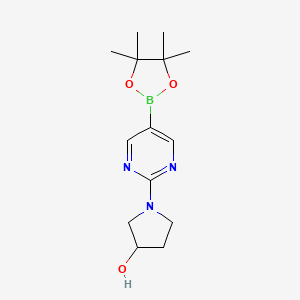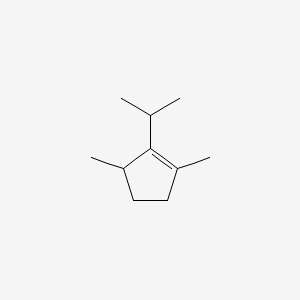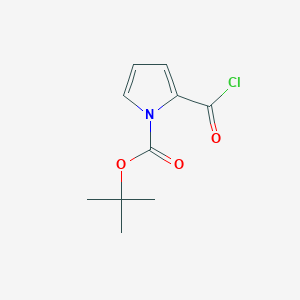
2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid is an organic compound with a unique cyclopropene ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-phenyl-1-butene with diazomethane in the presence of a catalyst to form the cyclopropene ring. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the cyclopropene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the cyclopropene ring.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclopropenes, cyclopropanes, and functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid involves its interaction with various molecular targets. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Diphenylcycloprop-2-ene-1-carboxylic acid
- 3-Butyl-1-phenylcycloprop-2-ene-1-carboxylic acid
- 2-Methyl-3-phenylcycloprop-2-ene-1-carboxylic acid
Uniqueness
2-Butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopropene ring, which imparts distinct chemical and biological properties. Its butyl and methyl groups provide steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
824425-10-7 |
|---|---|
Molekularformel |
C15H18O2 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
2-butyl-3-methyl-1-phenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c1-3-4-10-13-11(2)15(13,14(16)17)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
MVYHJMRKEKEIRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C1(C2=CC=CC=C2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946841.png)
![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)


![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)


![4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile](/img/structure/B13946879.png)


![3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13946906.png)
